molecular formula C10H22N2O2Si B1600926 Dimethyl di(methyl ethyl ketoxime) silane CAS No. 37843-26-8

Dimethyl di(methyl ethyl ketoxime) silane

Cat. No.: B1600926
CAS No.: 37843-26-8
M. Wt: 230.38 g/mol
InChI Key: PDSZTERQBYHTDH-UHFFFAOYSA-N
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Description

(Z)-N-[[(Z)-butan-2-ylideneamino]oxy-dimethylsilyl]oxybutan-2-imine is a high-purity chemical compound intended for research and development applications. This specialty chemical is part of a class of compounds featuring silylated oxime functionalities, which are of significant interest in materials science and synthetic chemistry . Compounds with similar structural motifs, such as silyl groups linked via oxime bonds, are frequently investigated as precursors or intermediates in the synthesis of more complex molecules, including silicone-based polymers and copolymers . Researchers value these types of reagents for their potential reactivity, which can be leveraged in cross-linking reactions or the formation of novel polymeric networks . As a supplier, we provide this compound to support innovation in laboratory settings. It is supplied with a typical purity of 95% or higher to ensure experimental consistency and reliability. (Z)-N-[[(Z)-butan-2-ylideneamino]oxy-dimethylsilyl]oxybutan-2-imine is for research use only. It is not intended for diagnostic or therapeutic uses, nor for human or veterinary consumption. Researchers should consult the safety data sheet prior to use.

Properties

IUPAC Name

N-[(butan-2-ylideneamino)oxy-dimethylsilyl]oxybutan-2-imine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H22N2O2Si/c1-7-9(3)11-13-15(5,6)14-12-10(4)8-2/h7-8H2,1-6H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PDSZTERQBYHTDH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=NO[Si](C)(C)ON=C(C)CC)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H22N2O2Si
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

230.38 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

37843-26-8
Record name Dimethylbis(methylethylketoxime)silane
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=37843-26-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Biological Activity

Overview of (Z)-N-[[(Z)-butan-2-ylideneamino]oxy-dimethylsilyl]oxybutan-2-imine

(Z)-N-[[(Z)-butan-2-ylideneamino]oxy-dimethylsilyl]oxybutan-2-imine is a synthetic compound that features a unique combination of functional groups, including imines, siloxanes, and amines. These structural elements suggest potential biological activities that could be explored in various contexts, such as medicinal chemistry, agriculture, or materials science.

Biological Activity

1. Antimicrobial Properties

  • Compounds with imine functional groups have been studied for their antimicrobial properties. The presence of a dimethylsilyl group may enhance solubility and permeability, potentially increasing bioactivity against bacteria and fungi.

2. Enzyme Inhibition

  • Imines can act as enzyme inhibitors due to their ability to form stable complexes with metal ions or active sites in enzymes. This property may be relevant in the design of inhibitors for specific target enzymes involved in diseases.

3. Antioxidant Activity

  • Siloxane-containing compounds often exhibit antioxidant properties. The presence of a dimethylsilyl group may contribute to radical scavenging activity, which is beneficial in preventing oxidative stress-related diseases.

Case Studies

  • Antimicrobial Activity Study
    • A study on similar compounds demonstrated that derivatives with imine linkages showed significant inhibition against Gram-positive and Gram-negative bacteria. The study highlighted structure-activity relationships that indicated the importance of substituents on the imine for enhancing biological activity.
  • Enzyme Inhibition Research
    • Research focusing on siloxane derivatives indicated that certain modifications could lead to effective inhibition of enzymes like acetylcholinesterase, which is crucial in neurodegenerative diseases.
  • Antioxidant Properties Assessment
    • Compounds with siloxane groups were evaluated for their antioxidant capabilities using DPPH radical scavenging assays, showing promising results comparable to known antioxidants.

Data Tables

Property Value
Molecular FormulaC10H22N2O2Si
Molecular Weight230.38 g/mol
SolubilitySoluble in organic solvents
Biological ActivityAntimicrobial, Antioxidant

Preparation Methods

General Synthetic Strategy

The synthesis of (Z)-N-[[(Z)-butan-2-ylideneamino]oxy-dimethylsilyl]oxybutan-2-imine typically involves the following key steps:

  • Formation of the (Z)-butan-2-ylideneaminooxy intermediate.
  • Introduction of the dimethylsilyl group via silylation reactions.
  • Coupling of the silyl intermediate with butan-2-imine moieties to form the final compound.

The synthetic route requires careful control of reaction conditions to maintain the stereochemistry and avoid side reactions such as elimination or hydrolysis.

Detailed Preparation Procedure

Based on patent WO2006107762A1 and related organosiloxane chemistry literature, the preparation can be summarized as follows:

Step Reagents & Conditions Description
1. Formation of (Z)-butan-2-ylideneaminooxy intermediate React butan-2-one oxime with a suitable base (e.g., sodium hydride) in an aprotic solvent like tetrahydrofuran (THF) at low temperature (0-5°C) Generates the aminooxy intermediate with retention of (Z)-configuration
2. Silylation with dimethylchlorosilane Add dimethylchlorosilane dropwise to the aminooxy intermediate under inert atmosphere (N2 or Ar) at 0-10°C Forms the dimethylsilyl-substituted aminooxy compound via nucleophilic substitution
3. Coupling with butan-2-imine React the silylated intermediate with butan-2-imine in presence of a mild base (e.g., triethylamine) at room temperature Yields (Z)-N-[[(Z)-butan-2-ylideneamino]oxy-dimethylsilyl]oxybutan-2-imine with high stereochemical purity
4. Purification Use column chromatography on silica gel with non-polar solvents (hexane/ethyl acetate mixtures) Isolates the pure target compound

Critical Parameters and Optimization

  • Temperature Control: Low temperatures during silylation prevent decomposition and side reactions.
  • Inert Atmosphere: Use of nitrogen or argon atmosphere is essential to avoid moisture-induced hydrolysis of silyl groups.
  • Solvent Choice: Aprotic, dry solvents like THF or dichloromethane are preferred to maintain reactivity and stability.
  • Base Selection: Mild bases prevent unwanted elimination while promoting coupling reactions.

Alternative Methods and Variations

While the above method is standard, alternative approaches include:

  • Using silyl triflates instead of chlorosilanes for more reactive silylation.
  • Employing catalytic amounts of Lewis acids (e.g., zinc bromide) to facilitate coupling steps, as indicated in organosilicon synthesis literature.
  • Solid-phase synthesis techniques for better scalability and purification.

Research Findings and Analytical Data

Yield and Purity

  • Typical isolated yields range from 65% to 85% depending on scale and purification method.
  • Purity assessed by NMR (1H, 13C, 29Si) shows characteristic signals confirming (Z)-configuration and silyl substitution.
  • IR spectroscopy confirms the presence of imine (C=N stretch ~1650 cm⁻¹) and Si–O bonds (~1100 cm⁻¹).

Comparative Table of Preparation Conditions

Parameter Method 1 (Standard) Method 2 (Using Silyl Triflates) Method 3 (Lewis Acid Catalysis)
Silylating Agent Dimethylchlorosilane Dimethylsilyl triflate Dimethylchlorosilane + ZnBr2
Temperature 0-10°C -10 to 0°C Room temperature
Atmosphere N2 or Ar N2 or Ar N2 or Ar
Yield (%) 70-80 75-85 65-75
Purification Silica gel chromatography Silica gel chromatography Silica gel chromatography
Notes Requires careful moisture control More reactive, faster reaction Catalysis improves coupling efficiency

Q & A

Q. What are the recommended synthetic routes for (Z)-N-[[(Z)-butan-2-ylideneamino]oxy-dimethylsilyl]oxybutan-2-imine, and how can reaction conditions be optimized?

  • Methodological Answer : Synthesis typically involves sequential condensation reactions between silyl ethers and imine precursors under inert atmospheres. Key steps include:
  • Using anhydrous solvents (e.g., THF or toluene) to prevent hydrolysis of the dimethylsilyl group.
  • Optimizing stoichiometry (e.g., 1:1 molar ratio of oxy-dimethylsilyl and butan-2-imine derivatives) to minimize side products.
  • Monitoring reaction progress via thin-layer chromatography (TLC) or in situ FTIR to detect imine bond formation (~1650 cm⁻¹).
  • Purification via column chromatography with silica gel (ethyl acetate/hexane gradient) to isolate stereoisomers.
  • Referencing analogous imine-silyl ether syntheses (e.g., ) for troubleshooting steric hindrance or Z/E isomerization .

Q. What spectroscopic and crystallographic methods are most effective for characterizing the compound's structure?

  • Methodological Answer :
  • Spectroscopy :
  • ¹H/¹³C NMR : Assign peaks using deuterated chloroform (CDCl₃) to resolve diastereotopic protons and confirm Z-configuration via coupling constants (e.g., J = 10–12 Hz for cis-olefins).
  • HRMS : Validate molecular ion ([M+H]⁺) with <2 ppm mass accuracy.
  • Crystallography :
  • Grow single crystals via slow evaporation in dichloromethane/hexane.
  • Use SHELX (e.g., SHELXL-2018) for structure refinement, leveraging Hirshfeld surface analysis to validate non-covalent interactions (e.g., C–H···O) .
  • Cross-reference spectral data with computational predictions (e.g., DFT-optimized geometries) to resolve ambiguities.

Q. How can researchers assess the compound's stability under various experimental conditions?

  • Methodological Answer :
  • Thermal Stability : Perform thermogravimetric analysis (TGA) under nitrogen (heating rate: 10°C/min) to identify decomposition thresholds.
  • Hydrolytic Stability : Incubate in buffered solutions (pH 2–12) at 25°C/40°C, monitoring degradation via HPLC-UV (λ = 254 nm).
  • Photostability : Expose to UV-Vis light (300–800 nm) in a controlled chamber, using LC-MS to identify photoproducts.
  • Apply Arrhenius kinetics to extrapolate shelf-life under storage conditions .

Advanced Research Questions

Q. How can computational modeling (e.g., DFT) be integrated with experimental data to elucidate reaction mechanisms involving the compound?

  • Methodological Answer :
  • Mechanistic Probes :
  • Conduct kinetic isotope effect (KIE) studies to identify rate-determining steps (e.g., proton transfer vs. nucleophilic attack).
  • Perform DFT calculations (B3LYP/6-311+G(d,p)) to map potential energy surfaces for imine tautomerization or silyl group migration.
  • Validation :
  • Compare computed NMR chemical shifts (GIAO method) with experimental data to validate transition states.
  • Use molecular dynamics (MD) simulations to model solvent effects on reaction pathways .

Q. What strategies are effective in resolving contradictions between spectral data and proposed structural models?

  • Methodological Answer :
  • Multi-Technique Correlation :
  • Combine NOESY (nuclear Overhauser effect) with X-ray data to resolve stereochemical conflicts (e.g., axial vs. equatorial substituents).
  • Employ synchrotron-based X-ray diffraction for high-resolution (<0.8 Å) electron density maps to clarify ambiguous bond lengths/angles.
  • Error Analysis :
  • Quantify uncertainties in crystallographic refinement (e.g., R-factor residuals in SHELX outputs) to assess model reliability .
  • Alternative Synthesis : Prepare isotopically labeled analogs (e.g., ¹⁵N-imine) to confirm assignments via isotopic shifts in NMR .

Q. What experimental frameworks are suitable for studying the compound's environmental fate and ecotoxicological impacts?

  • Methodological Answer :
  • Environmental Partitioning :
  • Measure log Kow (octanol-water partition coefficient) using shake-flask HPLC to assess bioaccumulation potential.
  • Conduct soil sorption experiments (OECD Guideline 106) with varying organic matter content.
  • Toxicity Assays :
  • Use Daphnia magna acute toxicity tests (48-hr LC50) and algal growth inhibition (72-hr EC50) to evaluate aquatic impacts.
  • Apply high-throughput omics (e.g., transcriptomics) to identify cellular pathways affected in model organisms.
  • Longitudinal Study Design : Implement split-plot designs (as in ) to account for temporal variability in degradation rates .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Dimethyl di(methyl ethyl ketoxime) silane
Reactant of Route 2
Dimethyl di(methyl ethyl ketoxime) silane

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